Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate
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Overview
Description
Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, an allyl group, and a dichloropyrimidinyl moiety, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: This compound shares a similar structure but lacks the allyl group.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a different core structure but shares the tert-butyl carbamate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15Cl2N3O2 |
---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
tert-butyl N-(2,6-dichloropyrimidin-4-yl)-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-5-6-17(11(18)19-12(2,3)4)9-7-8(13)15-10(14)16-9/h5,7H,1,6H2,2-4H3 |
InChI Key |
BDYTVXGELQRLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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